2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine is a compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are notable for their diverse biological activities. This compound features a unique structure that integrates both a thiadiazole and an imidazole ring, which contributes to its potential pharmacological properties. The compound's synthesis and biological evaluation have been subjects of research due to its promising applications in medicinal chemistry.
The compound has been synthesized and characterized in various studies focusing on its biological activities, particularly against pathogens like Mycobacterium tuberculosis and various cancer cell lines. Research articles highlight its synthesis methods, biological evaluations, and structure-activity relationships.
2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine can be classified under the following categories:
The synthesis of 2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine typically involves multi-step organic reactions. A common approach includes the reaction of thiosemicarbazide with carbon disulfide to form the thiadiazole ring followed by further functionalization to introduce the ethyl group at the imidazole position.
The molecular structure of 2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine can be represented as follows:
This structure consists of:
Key structural data includes:
The compound can undergo various chemical reactions typical for thiadiazole derivatives:
Reactions are often monitored using Thin Layer Chromatography (TLC) and characterized post-reaction using NMR and IR spectroscopy.
The mechanism of action for 2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine primarily involves:
In vitro studies indicate that compounds within this class exhibit significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some derivatives .
The compound has been noted for its low toxicity against normal cell lines while exhibiting potent antimicrobial properties .
2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine shows promise in various scientific applications:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
The imidazo[2,1-b][1,3,4]thiadiazole heterocyclic system represents a privileged scaffold in contemporary drug discovery due to its versatile pharmacological profile and capacity for structural diversification. This fused bicyclic framework combines the electronic properties of imidazole and thiadiazole rings, creating an electron-rich system that facilitates targeted molecular interactions with biological macromolecules. The scaffold's significance is evidenced by its presence in compounds exhibiting potent anticancer activity through multiple mechanisms. For instance, derivatives bearing substituted oxindole moieties have demonstrated exceptional tubulin polymerization inhibition, a critical mechanism for anticancer therapeutics. Compound 7 ((E)-5-fluoro-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one) displayed remarkable cytotoxicity (IC₅₀ = 1.1-1.6 μM) and inhibited tubulin polymerization (IC₅₀ = 0.15 μM) more effectively than the reference compound combretastatin A-4 (IC₅₀ = 1.16 μM) . Molecular docking studies confirmed that these derivatives bind at the colchicine binding site of tubulin, forming critical interactions with residues αAsn101, βThr179, and βCys241 .
Beyond oncology, this scaffold demonstrates broad therapeutic potential. Recent investigations have identified substituted imidazothiadiazoles as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis inhibition. Compounds KITD4 (6-(4-Bromophenyl)−2‑tert‑butyl‑5-methylimidazo[2,1-b][1,3,4]thiadiazole) and KITD10 (6-(2,4-Difluorophenyl)−2‑tert‑butyl-imidazo[2,1-b][1,3,4]thiadiazole) were synthesized and evaluated through in silico docking simulations and molecular dynamics, revealing stable binding within the Pim-1 active site. This interaction is facilitated by the planar conformation of the imidazothiadiazole core, which complements the ATP-binding pocket of the kinase [5]. The structural adaptability of this scaffold allows for strategic modifications at positions C7, C8, and C10, enabling optimization of pharmacological activity against diverse targets including bacterial pathogens, mycobacteria, and fungi [5].
Table 1: Biologically Active Imidazo[2,1-b][1,3,4]thiadiazole Derivatives and Their Therapeutic Applications
Compound Designation | Structural Features | Biological Activity | Key Findings |
---|---|---|---|
7 | Oxindole-linked with 5-fluoro and trimethoxyphenyl | Tubulin polymerization inhibition | IC₅₀ = 0.15 μM (tubulin), cytotoxicity IC₅₀ = 1.1-1.6 μM |
KITD4 | 4-Bromophenyl, tert-butyl at C2 | Pim-1 kinase inhibition | Stable binding in ATP pocket confirmed by molecular dynamics |
KITD10 | 2,4-Difluorophenyl, tert-butyl at C2 | Pim-1 kinase inhibition | Favorable binding energy in docking simulations |
11 | Unsubstituted oxindole core with trimethoxyphenyl | Tubulin polymerization inhibition | Binds αAsn101, βThr179, βCys241 of tubulin |
15 | 6-Chlorooxindole with phenyl substitution | Antiproliferative | Accumulation of cells in G2/M phase |
The ethyl substituent at position 2 of the imidazo[2,1-b][1,3,4]thiadiazole ring system exerts profound influences on both the physicochemical properties and biological interactions of these heterocyclic compounds. This alkyl group enhances lipophilic character, facilitating improved membrane permeability while maintaining optimal steric bulk to avoid detrimental steric hindrance at target binding sites. The ethyl group's role in optimizing pharmacokinetic properties is evidenced in corrosion inhibition studies where 2-amino-5-ethyl-1,3,4-thiadiazole demonstrated protective effects on copper in acidic environments. This application leverages the electron-donating properties of the ethyl group, which enhances molecular adsorption onto metal surfaces through coordination bonding involving the thiadiazole nitrogen atoms [3] [7]. In medicinal chemistry contexts, the ethyl group serves as a crucial pharmacophore modulator—its introduction significantly impacts the conformational stability of the fused heterocyclic system and influences the electron density distribution across the aromatic system, thereby altering binding affinities to biological targets.
The primary amine functionality in 2-{2-ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine represents a versatile handle for molecular diversification and target engagement. This flexible ethyleneamine spacer (-CH₂-CH₂-NH₂) tethers the heterocyclic core to additional pharmacophoric elements while providing critical hydrogen bonding capabilities. Primary amines function as hydrogen bond donors in biological interactions and can be readily derivatized to amides, ureas, or imines, dramatically expanding the molecular diversity accessible from this core structure. For example, 2-amino-5-ethyl-1,3,4-thiadiazole has been utilized as a precursor for synthesizing hetarylazoindole dyes and sulfonamide ligands through diazotization and condensation reactions at the amine group [3] [7]. The protonatable nature of the amine (pKₐ ~10-11) enhances water solubility under physiological conditions and may facilitate ionic interactions with negatively charged residues in enzyme active sites or receptor pockets. Computational analyses of analogous structures like 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride reveal that the protonated amine forms extensive salt bridges with acidic residues in target proteins, significantly contributing to binding energy [10].
Table 2: Comparative Analysis of Substituent Effects in Thiadiazole-Based Bioactive Compounds
Substituent | Key Structural Properties | Biological Contributions | Representative Applications |
---|---|---|---|
Ethyl (at position 2) | Moderate lipophilicity (logP increase ~1.0), sterically compact | Enhanced membrane permeability, optimized target binding geometry | Tubulin inhibitors, kinase inhibitors, corrosion inhibitors |
Primary Amine (-CH₂CH₂NH₂) | pKₐ ~10-11, hydrogen bonding capacity (2H-donor, 1H-acceptor) | Salt bridge formation, derivatization handle, solubility enhancement | Precursor for azo dyes, sulfonamide ligands, receptor-targeted agents |
Ethyl/Amino Combination | Complementary electronic effects: ethyl (electron-donating), amine (electron-withdrawing when deprotonated) | Synergistic target engagement, enhanced pharmacokinetic profile | Dual-action pharmacophores, multifunctional enzyme inhibitors |
The medicinal exploration of thiadiazole derivatives spans over seven decades, evolving from early industrial applications to sophisticated targeted therapies for infectious diseases. The foundational synthesis of the imidazo[2,1-b][1,3,4]thiadiazole heterocycle in 1950 marked a pivotal advancement, creating a fused system that combined the metabolic stability of thiadiazoles with the diverse biological activity profile of imidazoles [5]. Initial research focused on the antimicrobial potential of simple thiadiazole derivatives, driven by the urgent need for novel agents against resistant pathogens. During the 1970s-1980s, structure-activity relationship (SAR) studies systematically explored substitutions at the 2- and 5-positions of the 1,3,4-thiadiazole ring, revealing that electron-donating groups (e.g., alkyl chains) enhanced Gram-positive antibacterial activity, while electron-withdrawing substituents improved antifungal properties. This period witnessed the development of first-generation thiadiazole-based antibacterials with modest clinical efficacy, primarily targeting membrane integrity and essential enzyme functions in pathogens.
The 1990s brought a paradigm shift toward mechanism-based drug design, with thiadiazoles emerging as critical scaffolds for enzyme inhibition. The discovery that 2-aminothiazole derivatives exhibited inhibitory activity against kynurenine-3-hydroxylase and cyclin-dependent kinases spurred intensive research into their application for infectious disease control [8]. This era also saw the strategic incorporation of thiadiazoles into hybrid pharmacophores, exemplified by ethylated thiazole-triazole acetamide hybrids designed as potent elastase inhibitors. These rationally designed compounds addressed the critical role of elastase in tissue destruction during bacterial infections and inflammatory conditions. Compound 9h (bearing a 2-methylphenyl group) demonstrated remarkable elastase inhibition (IC₅₀ = 0.0094 ± 0.0023 µM), while analog 9i (3-methylphenyl substitution) also showed significant activity (IC₅₀ = 0.0887 ± 0.0195 µM) [8]. Molecular docking analyses confirmed that these inhibitors engage the elastase catalytic triad through hydrogen bonding and hydrophobic interactions, with the thiadiazole ring serving as a central binding element.
The 21st century has witnessed the integration of computational chemistry and structural biology into thiadiazole-based drug discovery. Contemporary research leverages molecular modeling to optimize target affinity and selectivity before synthesis. The development of compounds like 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as kinase inhibitors exemplifies this approach, where thiadiazole-containing analogs are designed to occupy specific ATP-binding pockets [6]. This evolution from broadly active antimicrobials to precisely targeted therapeutics represents the maturation of thiadiazole chemistry in addressing the complex challenges of infectious diseases and cancer-related infections.
Table 3: Historical Evolution of Thiadiazole-Based Pharmacophores in Infectious Disease Research
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4